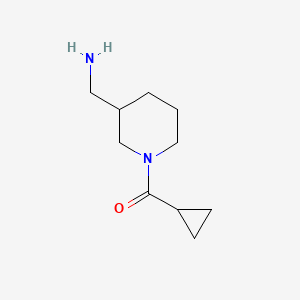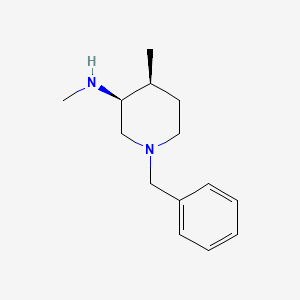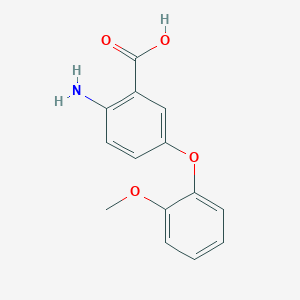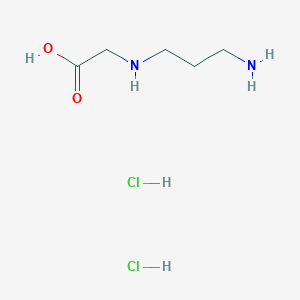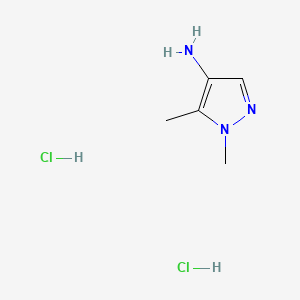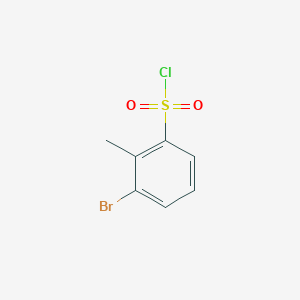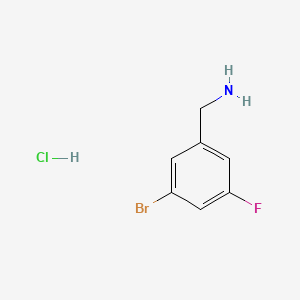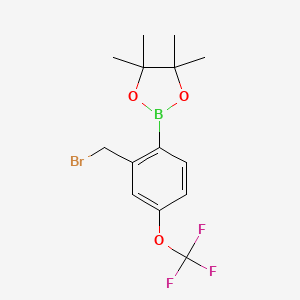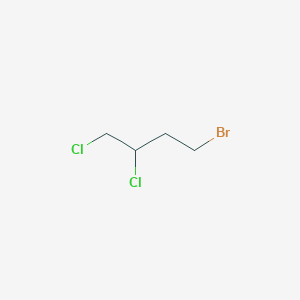![molecular formula C11H12BrClN2 B1522132 6-Brom-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indolhydrochlorid CAS No. 1059630-11-3](/img/structure/B1522132.png)
6-Brom-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indolhydrochlorid
Übersicht
Beschreibung
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a useful research compound. Its molecular formula is C11H12BrClN2 and its molecular weight is 287.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Krebsmedikamenten
Diese Verbindung wurde aufgrund ihres Potenzials als Antikrebsmittel erforscht. Neue Derivate von 6-Brom-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indolhydrochlorid wurden synthetisiert und auf ihre antiproliferative Aktivität gegen verschiedene Krebszelllinien untersucht . Diese Studien beinhalten molekulares Docking und Simulationen, um die Bindungsorientierungen und Stabilität dieser Verbindungen in den aktiven Zentren von Zielproteinen, wie z. B. c-Met, zu verstehen . Die Einführung von Sulfonylgruppen in die Indolderivate hat gezeigt, dass die antiproliferative Aktivität erhöht wird, was auf einen vielversprechenden Weg zur Entwicklung neuer Krebsmedikamente hindeutet .
Pharmakologische Forschung
In der Pharmakologie wurden die Derivate der Verbindung auf ihre Zytotoxizität und Wirksamkeit bei der Hemmung der Proliferation von Krebszellen getestet. Die aus diesen Studien gewonnenen IC50-Werte liefern Einblicke in die Dosierung und Potenz dieser Verbindungen, was für die Medikamentenentwicklung und therapeutische Anwendungen von entscheidender Bedeutung ist .
Biochemische Studien
Biochemische Anwendungen umfassen die Untersuchung der Wechselwirkung dieser Verbindungen mit biologischen Makromolekülen. Dies kann helfen, die biochemischen Pfade zu verstehen, die an Krankheiten beteiligt sind, und den Wirkmechanismus von potenziellen Medikamenten .
Medizinische Chemie
In der medizinischen Chemie liegt der Schwerpunkt auf der Synthese und Modifikation der Verbindung, um ihre biologische Aktivität zu verbessern und die Toxizität zu reduzieren. Die Verbindung dient als Gerüst für die Herstellung neuer Moleküle mit verbesserten pharmakologischen Profilen .
Organische Synthese
Die Verbindung wird in der organischen Synthese verwendet, um eine Vielzahl von strukturell unterschiedlichen Derivaten zu erzeugen. Diese Derivate werden dann auf verschiedene biologische Aktivitäten untersucht, was zur Entdeckung neuer Therapeutika führen kann .
Materialwissenschaft
Obwohl die Verbindung nicht direkt mit ihrer biologischen Aktivität zusammenhängt, können ihre strukturellen und physikalischen Eigenschaften in der Materialwissenschaft untersucht werden, um neue Materialien mit potenziellen Anwendungen in Biotechnologie und Nanotechnologie zu entwickeln .
Wirkmechanismus
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Result of Action
It has been suggested that the compound may have antiproliferative activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride . .
Eigenschaften
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOARCKAKZEZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059630-11-3 | |
| Record name | 1H-pyrido[4,3-b]indole, 6-bromo-2,3,4,5-tetrahydro-, HCl salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


